![molecular formula C23H24N4 B3829188 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole](/img/structure/B3829188.png)
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole
Overview
Description
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole is a complex organic compound that features a unique combination of structural motifs This compound includes a pyrazole ring, a phenyl group, and a spirocyclic bicycloheptane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Spirocyclic Bicycloheptane System: The spirocyclic system can be constructed using a Diels-Alder reaction followed by a series of functional group transformations.
Final Assembly: The final step involves coupling the pyrazole, phenyl, and spirocyclic components through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the spirocyclic system.
Reduction: Reduction reactions can target the imidazole ring and the phenyl group.
Substitution: Substitution reactions can occur at various positions on the pyrazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction can yield alcohols and amines.
Substitution: Substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for binding studies with various biomolecules.
Medicine
In medicine, the compound has potential as a drug candidate. Its ability to interact with multiple biological targets makes it a promising lead for the development of new therapeutics.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its structural complexity allows for the design of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to modulate multiple pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1-methylpyrazol-4-yl)-4-phenylimidazole: Lacks the spirocyclic system.
4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole: Lacks the pyrazole ring.
5-(1-methylpyrazol-4-yl)-4-phenyl-1-methylimidazole: Lacks the spirocyclic system and has a simpler structure.
Uniqueness
The uniqueness of 5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]imidazole lies in its combination of a pyrazole ring, a phenyl group, and a spirocyclic bicycloheptane system. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)-4-phenyl-1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-26-13-18(12-25-26)22-21(16-5-3-2-4-6-16)24-15-27(22)14-17-11-19-7-8-20(17)23(19)9-10-23/h2-8,12-13,15,17,19-20H,9-11,14H2,1H3/t17-,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSWHYKDJNFJM-MISYRCLQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(N=CN2CC3CC4C=CC3C45CC5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C(N=CN2C[C@H]3C[C@H]4C=C[C@H]3C45CC5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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